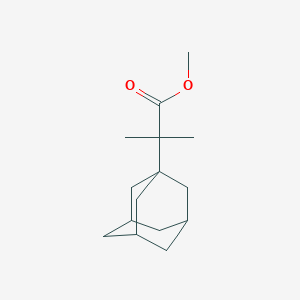
Methyl 2-(1-adamantyl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-adamantyl)-2-methylpropanoate is a chemical compound that belongs to the class of adamantane derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. In
Wirkmechanismus
The mechanism of action of Methyl 2-(1-adamantyl)-2-methylpropanoate is not fully understood. However, it has been suggested that it may act through the inhibition of specific enzymes or receptors in the body. For example, in cancer treatment, it has been proposed that Methyl 2-(1-adamantyl)-2-methylpropanoate may act through the inhibition of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
Methyl 2-(1-adamantyl)-2-methylpropanoate has been shown to have various biochemical and physiological effects. In cancer treatment, it has been found to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease, it has been shown to reduce the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, it has been found to protect dopaminergic neurons from oxidative stress-induced cell death.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(1-adamantyl)-2-methylpropanoate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily achieved through simple purification techniques. It is also stable under normal laboratory conditions, making it suitable for long-term storage. However, one limitation of Methyl 2-(1-adamantyl)-2-methylpropanoate is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-(1-adamantyl)-2-methylpropanoate. In the pharmaceutical industry, further research is needed to determine its potential as a drug candidate for the treatment of various diseases. In materials science, it can be explored for its potential use in the synthesis of novel materials with unique properties. Additionally, further studies are needed to better understand its mechanism of action and to design experiments to study its effects.
Synthesemethoden
The synthesis of Methyl 2-(1-adamantyl)-2-methylpropanoate involves the reaction between 1-adamantanecarboxylic acid and methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate ester, which is then converted into the final product through acid-catalyzed esterification. The yield of the reaction is typically high, and the purity of the product can be easily achieved through simple purification techniques such as recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-adamantyl)-2-methylpropanoate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In the field of agrochemicals, it has been studied for its pesticidal and herbicidal properties. In materials science, it has been explored for its potential use in the synthesis of novel materials with unique properties.
Eigenschaften
Produktname |
Methyl 2-(1-adamantyl)-2-methylpropanoate |
|---|---|
Molekularformel |
C15H24O2 |
Molekulargewicht |
236.35 g/mol |
IUPAC-Name |
methyl 2-(1-adamantyl)-2-methylpropanoate |
InChI |
InChI=1S/C15H24O2/c1-14(2,13(16)17-3)15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
MZQFZCCCSBHNAZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
Kanonische SMILES |
CC(C)(C(=O)OC)C12CC3CC(C1)CC(C3)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)
![[(3-Chlorophenyl)sulfonyl]acetic acid](/img/structure/B241710.png)
![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)

![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)
![[3-(4-Fluoro-phenoxy)-2-methyl-4-oxo-4H-chromen-7-yloxy]-acetic acid methyl este](/img/structure/B241740.png)

![2-(1H-benzo[d]imidazol-2-yl)-N-phenethylbenzamide](/img/structure/B241762.png)
